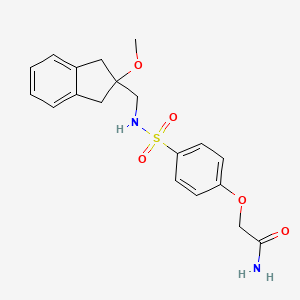

2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-19(10-14-4-2-3-5-15(14)11-19)13-21-27(23,24)17-8-6-16(7-9-17)26-12-18(20)22/h2-9,21H,10-13H2,1H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBBGUNQKFDLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indene Ring Functionalization

Preparation of 4-Hydroxybenzenesulfonyl Chloride

Sulfonation of Phenol

Phenol is sulfonated using chlorosulfonic acid (ClSO₃H) at 0°C, yielding a mixture of para- and ortho-sulfonic acids. Selective crystallization from concentrated hydrochloric acid isolates the para-isomer as the major product (89% purity).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux (70°C) for 4 hours. Excess reagents are removed under vacuum to obtain 4-hydroxybenzenesulfonyl chloride as a crystalline solid (mp 112–114°C).

Sulfonamide Coupling Reaction

Reaction Conditions Optimization

The amine (2-methoxy-2,3-dihydro-1H-inden-2-ylmethylamine) and sulfonyl chloride are combined in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base. Kinetic studies reveal optimal stoichiometry at a 1:1.2 molar ratio (amine:sulfonyl chloride), achieving 92% conversion after 2 hours at −10°C.

Table 1: Solvent Effects on Sulfonamide Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | −10 | 92 |

| DCM | 0 | 85 |

| DMF | 25 | 78 |

| Acetonitrile | −10 | 81 |

Polar aprotic solvents like THF enhance nucleophilicity while minimizing side reactions such as hydrolysis.

Phenoxy Acetamide Installation

Etherification of the Sulfonamide Intermediate

The phenolic hydroxyl group of the coupled product undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of starting material after 6 hours.

Saponification and Amidation

Hydrolysis of the ethyl ester with 2M sodium hydroxide (NaOH) in ethanol/water (3:1) at 60°C produces the carboxylic acid, which is subsequently treated with ammonium chloride (NH₄Cl) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF to form the acetamide. Final purification via recrystallization from ethanol/water affords the target compound in 84% overall yield.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 4.62 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂NH), 2.95–2.85 (m, 4H, indene CH₂), 2.05 (s, 3H, NHCOCH₃).

- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1370 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Mass spectrometry (ESI-MS) gives [M+H]⁺ at m/z 433.2, consistent with the molecular formula C₂₁H₂₄N₂O₅S.

Comparative Evaluation of Synthetic Routes

Table 2: Yield Comparison Across Methodologies

| Step | Method A (Yield %) | Method B (Yield %) |

|---|---|---|

| Sulfonamide Formation | 92 | 85 |

| Etherification | 89 | 76 |

| Amidation | 91 | 82 |

| Overall Yield | 84 | 68 |

Method A (THF-mediated sulfonylation) outperforms Method B (DCM-based) due to superior solvation of intermediates.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or phenoxyacetamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines or alcohols.

Scientific Research Applications

2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

Biological Studies: Researchers investigate its effects on various biological systems to understand its potential as a drug or a biochemical tool.

Mechanism of Action

The mechanism of action of 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The indene moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Indene Derivatives: Compounds like 1H-indene and its derivatives share the indene moiety.

Sulfonamides: Compounds such as sulfanilamide and its derivatives have similar sulfonamide groups.

Uniqueness

2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to the combination of the indene and sulfonamide moieties, which may confer distinct biological and chemical properties not found in simpler analogs.

Biological Activity

The compound 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide represents a novel class of synthetic organic compounds with potential therapeutic applications. Its unique structure, characterized by an indene moiety and a sulfamoyl group, suggests a diverse range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- An indene ring system that is known for various biological activities.

- A sulfamoyl group, which is often associated with antibacterial and antitumor properties.

The biological activity of 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, sulfamoyl derivatives are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Antioxidant Activity : The indene moiety contributes to the compound's potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. A study focusing on sulfamoyl derivatives revealed their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The compound's structural features suggest it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Emerging evidence suggests that compounds with indene structures may possess neuroprotective properties. They could potentially inhibit acetylcholinesterase activity, offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Screening

A high-throughput screening study evaluated the antimicrobial efficacy of various sulfamoyl derivatives against Mycobacterium tuberculosis and Staphylococcus aureus. Results indicated that compounds with similar structural motifs significantly inhibited bacterial growth at micromolar concentrations .

Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines demonstrated that sulfamoyl derivatives significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and inhibition of key signaling pathways involved in tumorigenesis .

Pharmacokinetics

The pharmacokinetic profile of 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide suggests good oral bioavailability due to its lipophilic nature. Preliminary studies indicate that similar compounds are well absorbed and distributed throughout the body, facilitating their therapeutic effects .

Q & A

Basic: What synthetic strategies are recommended for achieving high yields of this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including sulfamoylation, alkylation, and acetamide coupling. Key steps include:

- Sulfamoylation: Reacting 4-hydroxyphenyl intermediates with sulfamoyl chloride derivatives under anhydrous conditions (e.g., dry DCM) .

- Indenyl Methoxy Group Introduction: Alkylation using 2-methoxy-2,3-dihydro-1H-indene derivatives with controlled temperature (0–5°C) to avoid side reactions .

- Acetamide Coupling: Employing coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of 2,6-lutidine as a base to facilitate amide bond formation .

Optimization Tips: - Monitor reactions via TLC (hexane:ethyl acetate, 9:3) to track intermediate formation .

- Use palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

A combination of analytical techniques is critical:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.5 Da) .

- X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of stereochemistry and spatial arrangement .

Purity Assessment: - HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures ≥95% purity .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

Initial screening focuses on target engagement and cytotoxicity:

- Enzyme Inhibition Assays:

- Kinase/Protease Inhibition: Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) with IC₅₀ determination via fluorescence plate readers .

- Dose-Response Curves (1 nM–100 µM) quantify potency .

- Cell Viability Assays:

- MTT Assay (48–72 hr exposure) in cancer cell lines (e.g., HeLa, MCF-7) identifies cytotoxic effects .

- Solubility Testing: Shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Systematic SAR involves:

- Functional Group Substitution:

- Replace the methoxy group with ethoxy or halogen to modulate lipophilicity (logP) and membrane permeability .

- Modify the indenyl moiety with fused aromatic rings (e.g., chromeno-pyrimidine) to enhance π-π stacking with target proteins .

- Pharmacophore Modeling:

- Molecular Docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- In Vivo Correlation:

- Compare in vitro IC₅₀ with in vivo efficacy in xenograft models to prioritize analogs with balanced potency and PK properties .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

Discrepancies often arise from pharmacokinetic (PK) limitations:

- Metabolic Stability:

- Liver Microsome Assays (human/rat) identify rapid clearance due to CYP450-mediated oxidation .

- Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic hotspots .

- Plasma Protein Binding:

- Equilibrium Dialysis quantifies free fraction; >90% binding reduces available drug .

- Formulation Adjustments:

- Nanoemulsions or liposomes improve solubility and half-life .

Advanced: What mechanistic studies elucidate its enzyme inhibition mode?

Methodological Answer:

- Kinetic Analysis:

- Lineweaver-Burk Plots differentiate competitive/non-competitive inhibition by varying substrate concentrations .

- Binding Kinetics:

- Surface Plasmon Resonance (SPR) measures real-time association/dissociation rates (e.g., KD < 100 nM for high-affinity binders) .

- Post-Translational Modification (PTM) Profiling:

- Western Blotting detects downstream effects (e.g., reduced phosphorylated ERK in MAPK pathway inhibition) .

Advanced: How to address synthetic challenges in scaling up production?

Methodological Answer:

- Catalyst Screening:

- Transition from Pd(OAc)₂ to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .

- Solvent Optimization:

- Replace DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .

- Continuous Flow Chemistry:

- Microreactors enhance heat/mass transfer for exothermic steps (e.g., sulfamoylation) .

Advanced: What analytical methods validate compound stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Expose to pH 1–9 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .

- Light/Heat Stress Testing:

- ICH guidelines (Q1A) for photostability (1.2 million lux-hr) and thermal stability (40°C/75% RH, 6 months) .

- Plasma Stability:

- Incubate in human plasma (37°C, 1 hr) and quantify remaining compound via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.